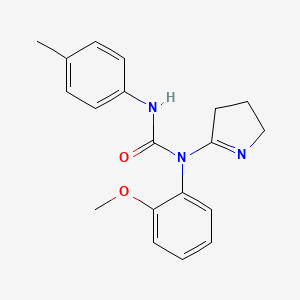
1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea is a synthetic compound with potential applications in scientific research. This compound is also known as ML327 and belongs to the class of urea derivatives. ML327 has been found to have potential therapeutic effects in the treatment of certain diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Novel Acetylcholinesterase Inhibitors
A series of compounds, including those similar in structure to the chemical , have been synthesized and evaluated for their anti-acetylcholinesterase activity. These efforts aim to optimize pharmacophoric elements for better interaction with enzyme hydrophobic binding sites, potentially offering new avenues for treating diseases like Alzheimer's (Vidaluc et al., 1995).
CB1 Receptor Imaging Agents
Research into compounds with similar structures has led to the synthesis of potential imaging agents for CB1 receptors using PET. These efforts are crucial for understanding the role of CB1 receptors in various neurological conditions, offering a foundation for developing targeted therapies (Kumar et al., 2004).
Antimicrobial Agents
Compounds with a similar chemical backbone have been synthesized and evaluated for their antimicrobial properties. This includes novel imidazole ureas/carboxamides, indicating the potential of such chemicals in developing new antimicrobial treatments (Rani et al., 2014).
Neuropeptide Y5 Receptor Antagonists
The synthesis and evaluation of trisubstituted phenyl urea derivatives have provided insights into their potential as neuropeptide Y5 receptor antagonists. This research may contribute to developing new treatments for obesity and other metabolic disorders (Fotsch et al., 2001).
Corrosion Inhibition
Investigations into compounds with similar structures have also explored their efficacy as corrosion inhibitors, demonstrating the versatility of such chemicals beyond biomedical applications. This research is vital for protecting materials in various industrial applications (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-29-20-8-7-17(23)13-19(20)25-22(28)24-14-16-9-11-26(12-10-16)21(27)15-30-18-5-3-2-4-6-18/h2-8,13,16H,9-12,14-15H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSONNOBUSFNUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

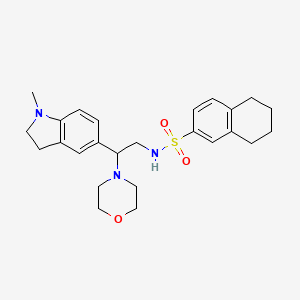
![5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/structure/B2715034.png)

![Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2715041.png)
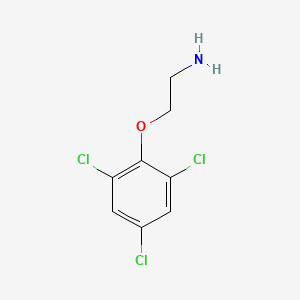

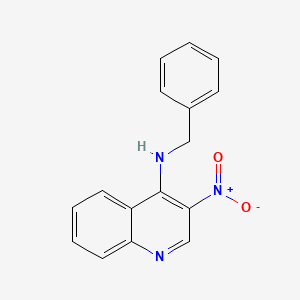
![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715047.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide](/img/structure/B2715048.png)
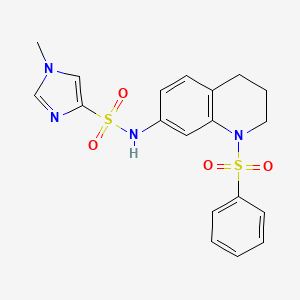
![4-(2-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-oxoethoxy)-2H-chromen-2-one](/img/structure/B2715050.png)
![2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2715051.png)

